6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Description
6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt (CAS 138182-20-4) is a chromogenic substrate widely used to detect β-glucuronidase activity in biochemical and microbiological assays . Its molecular formula is C₁₄H₁₃ClNO₇, with a molecular weight of 342.71 g/mol . The compound consists of a 6-chloroindolyl moiety linked to a β-D-glucuronic acid group, stabilized by a cyclohexylammonium counterion. Key properties include:
- Fluorescence upon hydrolysis: The indole ring generates a fluorescent product when cleaved by β-glucuronidase, enabling real-time enzymatic monitoring .
- pH stability: The glucuronide linkage remains stable across a broad pH range, ensuring reliable reaction kinetics .
- Sensitivity to light and moisture: Requires storage at -20°C in dark, dry conditions .
This compound is commercially available under names such as Salmon-GlcA CHA salt and is utilized in diagnostics, microbial identification, and enzyme kinetics studies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-CYRSAHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of 6-Chloro-3-indole
The core reaction involves attaching β-D-glucuronic acid to 6-chloro-3-indole via a β-glycosidic bond. Two predominant methods are employed:
Chemical Glycosylation
-
Reagents : 6-Chloro-3-indole, β-D-glucuronic acid trichloroacetimidate, BF₃·OEt₂ (Lewis acid catalyst).
-
Conditions : Anhydrous DCM, 0°C to room temperature, 12–24 hours.
-
Mechanism : The Lewis acid facilitates nucleophilic attack by the indole’s C3 hydroxyl group on the activated glucuronic acid donor.
-
Yield : 65–72% after purification.
Enzymatic Coupling
Cyclohexylammonium Salt Formation
The glucuronide intermediate is treated with cyclohexylamine to form the final salt:
-
Stoichiometry : 1:1 molar ratio of glucuronide to cyclohexylamine.
-
Solvent : Ethanol/water (7:3 v/v), 4°C, 2 hours.
-
Precipitation : The salt crystallizes upon cooling, yielding >95% purity.
Reaction Optimization and Challenges
pH and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH (Glycosylation) | 6.5–7.0 | Below 6.5: Incomplete activation; Above 7.0: Hydrolysis of donor |
| Temperature | 0–25°C | Higher temps accelerate side reactions (e.g., α-anomer formation) |
Enzymatic methods require strict pH control to prevent denaturation, whereas chemical methods tolerate broader pH ranges but demand moisture-free conditions.
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO) : Enhance solubility but risk indole oxidation.
-
Chlorinated solvents (DCM) : Minimize side reactions but necessitate low temperatures.
-
Co-solvent systems (THF/H₂O) : Improve glucuronide stability during salt formation.
Purification and Characterization
Recrystallization
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J=8.5 Hz, H-4 indole), 5.32 (d, J=7.8 Hz, H-1 glucuronide).
-
IR (KBr) : 1745 cm⁻¹ (C=O glucuronide), 1610 cm⁻¹ (indole ring).
Industrial-Scale Production
Batch Process Design
Quality Control Metrics
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥98.5% | HPLC-UV |
| Residual Solvents | ≤0.1% (ethanol, DCM) | GC-FID |
| Water Content | ≤0.5% | Karl Fischer titration |
Comparative Analysis of Synthetic Routes
Chemical vs. Enzymatic Glycosylation
| Criteria | Chemical Method | Enzymatic Method |
|---|---|---|
| Cost | Lower (bulk reagents) | Higher (enzyme procurement) |
| Stereoselectivity | 85–90% β-anomer | >98% β-anomer |
| Scalability | Suitable for industrial scale | Limited to lab scale |
Chemical Reactions Analysis
Hydrolysis
The primary reaction of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt is hydrolysis, catalyzed by β-glucuronidase.
-
Reaction Type : Enzymatic Hydrolysis
-
Catalyst : β-glucuronidase
-
Conditions : Physiological conditions (pH 7.0-7.5, 37°C)
During hydrolysis, β-glucuronidase cleaves the glucuronide moiety, resulting in 6-chloro-3-indole and D-glucuronic acid. This process yields a salmon-colored precipitate, which indicates β-glucuronidase activity .
Hydrolysis Reaction Equation:
Factors Influencing Reaction Efficacy
Several environmental factors can influence the efficacy and stability of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt.
-
Light Sensitivity : The compound is light-sensitive, which can affect its stability .
-
Moisture Sensitivity : It is also sensitive to moisture and must be kept dry .
-
pH and Temperature : Optimal activity occurs under physiological conditions (pH 7.0-7.5, 37°C).
Comparison with Similar Compounds
Other chromogenic substrates with similar applications include:
Scientific Research Applications
Applications in Research
- Enzyme Substrate
- Cell Biology
- Analytical Chemistry
Study 1: Gene Expression Analysis in Plants
A study conducted by Jefferson et al. (1986) utilized this compound to analyze gene expression in transgenic tobacco plants. The researchers demonstrated that the compound could effectively indicate the expression levels of the GUS reporter gene through colorimetric assays, providing insights into gene regulation mechanisms .
Study 2: Enzymatic Activity Measurement
In a comparative study on the enzymatic activity of β-glucuronidase from different bacterial strains, researchers employed this compound as a substrate. The results indicated varying levels of enzyme activity across strains, highlighting its utility in microbial ecology studies .
Data Table: Comparison of Substrates for β-Glucuronidase
| Substrate Name | Color Produced | Sensitivity | Reference |
|---|---|---|---|
| This compound | Magenta | Light and moisture sensitive | Jefferson et al., 1986 |
| 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt | Indigo blue | Moderate | EMD Millipore |
| 4-Nitrophenyl β-D-glucuronide | Yellow | Low | Sigma-Aldrich |
Mechanism of Action
The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its enzymatic cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing the 6-chloro-3-indolyl moiety, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of beta-glucuronidase activity .
Comparison with Similar Compounds
5-Bromo-6-chloro-3-indolyl-β-D-glucuronide Cyclohexylammonium Salt
CAS 144110-43-0
This derivative introduces a bromine atom at the 5-position of the indole ring, altering its biochemical behavior:
- Molecular formula: C₁₄H₁₃BrClNO₇; Molecular weight: 521.79 g/mol .
- Enhanced electron density : The bromine atom increases electron density at the indole moiety, promoting nucleophilic attack during hydrolysis and accelerating reaction rates .
- Structural rigidity : The halogenated structure improves solubility in organic-aqueous mixed solvents, broadening experimental applications .
- Storage : Stable at >-20°C , similar to the parent compound .
| Parameter | 6-Chloro-3-indolyl-β-D-glucuronide | 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide |
|---|---|---|
| Substituents | 6-Cl | 5-Br, 6-Cl |
| Molecular Weight (g/mol) | 342.71 | 521.79 |
| Enzyme Target | β-Glucuronidase | β-Glucuronidase |
| Key Advantage | Fluorescent signal stability | Faster hydrolysis due to bromine substitution |
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide Cyclohexylammonium Salt
CAS 199326-16-4
This compound shifts the chlorine substituent to the 4-position, fundamentally changing enzyme specificity:
- Molecular formula: C₁₄H₁₄BrClNO₇·C₆H₁₃N; Molecular weight: 487.34 g/mol .
- Enzyme target : Functions as a substrate for alkaline phosphatase instead of β-glucuronidase, producing a blue chromogen upon cleavage .
- Applications: Used in histochemistry and immunodetection assays requiring alkaline phosphatase activity .
| Parameter | 6-Chloro-3-indolyl-β-D-glucuronide | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide |
|---|---|---|
| Substituents | 6-Cl | 5-Br, 4-Cl |
| Enzyme Target | β-Glucuronidase | Alkaline phosphatase |
| Key Application | Microbial diagnostics | Immunohistochemistry |
Key Research Findings
Substituent Position Dictates Enzyme Specificity :
- The 6-chloro derivative exclusively targets β-glucuronidase, while the 4-chloro analog binds alkaline phosphatase due to steric and electronic changes in the indole ring .
Halogenation Enhances Reaction Kinetics: Bromine at the 5-position (CAS 144110-43-0) reduces activation energy for hydrolysis, achieving 20% faster reaction rates compared to the non-brominated compound .
Fluorescence vs. Chromogenicity :
- The 6-chloro compound emits fluorescence upon hydrolysis, ideal for real-time assays, whereas the 5-bromo-4-chloro derivative produces a visible chromogen, suited for endpoint detection .
Biological Activity
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, commonly referred to as Salmon-Gluc or CHA salt, is a synthetic compound extensively utilized in biochemical assays, particularly for the detection of β-glucuronidase (GUS) activity. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Formula:
- Molecular Formula: C₁₄H₁₄ClN₁O₇
- Appearance: Solid, varying from white to orange or green depending on purity.
Mechanism of Action:
Upon hydrolysis by β-glucuronidase, Salmon-Gluc releases 6-chloro-3-indoxyl (6-CI), which is colorless. In alkaline conditions, 6-CI dimerizes to form a colored indigo derivative, typically appearing salmon pink. This color change facilitates the visual identification of cells or colonies expressing GUS activity, making it a valuable tool in various research applications .
Biological Activity
The biological activity of this compound is primarily linked to its role as a substrate for β-glucuronidase. This enzyme is crucial in the metabolism of drugs and xenobiotics, aiding in their excretion from the body. The compound's chromogenic properties allow researchers to monitor enzymatic activity effectively, which has significant implications in pharmacology and toxicology studies.
Applications in Research
-
Genetic Engineering:
- Salmon-Gluc is employed in the selection of genetically modified organisms (GMOs), where GUS expression indicates successful transformation.
- Environmental Monitoring:
- Clinical Diagnostics:
-
Pathological Studies:
- Variations in β-glucuronidase levels can indicate certain pathological conditions, making Salmon-Gluc a potential biomarker for disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide | Similar indole core | Contains bromine instead of chlorine |
| 4-Methylumbelliferyl-beta-D-glucuronide | Different structure | Commonly used for fluorescence-based assays |
| 7-Hydroxycoumarin-beta-D-glucuronide | Different core | Exhibits fluorescent properties |
While all these compounds serve as substrates for glucuronidases, Salmon-Gluc stands out due to its specific chromogenic response upon cleavage by β-glucuronidase, making it particularly suitable for colorimetric assays .
Research Findings and Case Studies
Recent studies have highlighted the versatility of Salmon-Gluc in various applications:
-
Detection of GUS Gene Expression:
- In plant biology, Salmon-Gluc has been used to monitor GUS gene expression effectively, providing insights into plant genetic modifications .
-
Pharmacological Studies:
- Research has shown that certain pharmaceutical agents can modulate β-glucuronidase activity, thereby affecting the utility of Salmon-Gluc in assays .
- Toxicological Assessments:
Q & A
Q. Basic
- Dissolve in DMF/water (1:1) to a final concentration of 1–2 mg/mL.
- Filter-sterilize (0.22 µm) to remove particulates that may interfere with spectrophotometric readings .
How can the purity and stability of the compound be validated experimentally?
Q. Advanced
- HPLC analysis : Use a C18 column with UV detection at 254 nm; purity should exceed 98% .
- Specific rotation : Confirm optical activity ([α]20/D = –68° to –72° in DMF/water) to detect racemization .
- Long-term stability : Perform accelerated degradation studies at 4°C and –20°C, monitoring absorbance at 620 nm after enzymatic hydrolysis .
What synthetic routes are available for producing this compound?
Advanced
A multi-step synthesis involves:
Glycosylation : React 6-chloro-3-indoxyl with tetra-O-acetyl-β-D-glucuronide methyl ester under acidic conditions (e.g., p-toluenesulfonic acid in chloroform/water) .
Deprotection : Remove acetyl groups using sodium methoxide.
Salt formation : Precipitate the cyclohexylammonium salt by adding cyclohexylamine to the glucuronic acid solution .
Purification : Use column chromatography (silica gel, methanol/chloroform) or recrystallization .
Which analytical techniques are critical for confirming compound identity?
Q. Basic
- HPLC : Compare retention time with reference standards .
- Mass spectrometry (MS) : Confirm molecular weight (M = 442.9 g/mol) via ESI-MS .
- NMR : Assign peaks for the indole (δ 7.2–7.8 ppm) and glucuronide (δ 3.5–5.5 ppm) moieties .
Can structural modifications enhance its utility in specific applications?
Q. Advanced
- Fluorogenic derivatives : Replace the chloro group with fluorophores (e.g., 6-Fluoro analogs) for real-time imaging .
- Solubility optimization : Modify the cyclohexylammonium counterion to sodium for aqueous compatibility in high-throughput screens .
- Stability enhancements : Introduce electron-withdrawing groups (e.g., nitro) to the indole ring to reduce autoxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
